molecular formula C16H37NSi B11845970 1-Propanamine, 3-(dihexylmethylsilyl)- CAS No. 35501-28-1

1-Propanamine, 3-(dihexylmethylsilyl)-

Cat. No.: B11845970
CAS No.: 35501-28-1
M. Wt: 271.56 g/mol
InChI Key: YKUNMOJTYPITCN-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(dihexylmethylsilyl)- is an organic compound with the molecular formula C16H37NSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)- typically involves the reaction of 3-chloropropylamine with dihexylmethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous toluene or dichloromethane

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of 1-Propanamine, 3-(dihexylmethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(dihexylmethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Simpler amines

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

1-Propanamine, 3-(dihexylmethylsilyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, 3-(diethoxymethylsilyl)
  • 1-Propanamine, 3-(dimethylsilyl)
  • 1-Propanamine, 3-(diphenylsilyl)

Uniqueness

1-Propanamine, 3-(dihexylmethylsilyl)- is unique due to its long hexyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where water repellency and stability are desired.

Properties

CAS No.

35501-28-1

Molecular Formula

C16H37NSi

Molecular Weight

271.56 g/mol

IUPAC Name

3-[dihexyl(methyl)silyl]propan-1-amine

InChI

InChI=1S/C16H37NSi/c1-4-6-8-10-14-18(3,16-12-13-17)15-11-9-7-5-2/h4-17H2,1-3H3

InChI Key

YKUNMOJTYPITCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)CCCN

Origin of Product

United States

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